N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921100-71-2
VCID: VC6271744
InChI: InChI=1S/C14H14N2O2S/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
SMILES: CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

CAS No.: 921100-71-2

Cat. No.: VC6271744

Molecular Formula: C14H14N2O2S

Molecular Weight: 274.34

* For research use only. Not for human or veterinary use.

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide - 921100-71-2

Specification

CAS No. 921100-71-2
Molecular Formula C14H14N2O2S
Molecular Weight 274.34
IUPAC Name N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C14H14N2O2S/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Standard InChI Key LMVKPGCMHMJOEL-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-Methyl-2-(2-phenylacetamido)thiophene-3-carboxamide features a thiophene ring substituted at the 2-position with a phenylacetamido group and at the 3-position with a methylcarboxamide moiety. The thiophene core contributes aromaticity and electron-rich characteristics, while the acetamide and carboxamide groups introduce hydrogen-bonding capabilities and steric bulk. The IUPAC name, N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide, reflects this substitution pattern, with the phenyl group extending from the acetamide side chain.

Table 1: Molecular Properties of N-Methyl-2-(2-Phenylacetamido)Thiophene-3-Carboxamide

PropertyValue
CAS No.921100-71-2
Molecular FormulaC14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight274.34 g/mol
SMILESCNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2
InChIKeyLMVKPGCMHMJOEL-UHFFFAOYSA-N

The compound’s solubility data remain unspecified, though its amide functionalities suggest moderate polarity.

Synthesis and Reaction Pathways

Synthetic Route

The synthesis typically begins with thiophene-3-carboxylic acid derivatives. Acylation with phenylacetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide linkage, while subsequent methylation of the carboxamide group introduces the N-methyl substituent. Key steps include:

  • Acylation: Thiophene-3-carboxylic acid reacts with phenylacetyl chloride, yielding 2-(2-phenylacetamido)thiophene-3-carboxylic acid.

  • Methylation: The carboxylic acid is converted to the methylcarboxamide via reaction with methylamine under coupling agents (e.g., EDCI/HOBt).

Side reactions may occur at the thiophene ring’s 4- and 5-positions due to electrophilic aromatic substitution tendencies, necessitating controlled conditions.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by:

  • Amide Hydrolysis: Under acidic or basic conditions, the acetamide and carboxamide groups may hydrolyze to carboxylic acids, though steric hindrance from the phenyl group slows this process.

  • Thiophene Ring Modifications: Electrophilic substitution (e.g., nitration, sulfonation) preferentially occurs at the 4- and 5-positions, while the 2- and 3-positions remain less reactive due to electron-withdrawing effects of the amide groups.

Mechanistic and Biological Insights

Putative Mechanism of Action

While direct studies on N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide are sparse, structurally related thiophene carboxamides exhibit activity as kinase inhibitors or protease modulators . The acetamide side chain may mimic peptide substrates, enabling interaction with enzymatic active sites, while the thiophene ring provides rigidity and π-stacking potential . For example, analogs such as AZD8931 (a quinazoline derivative) target epidermal growth factor receptors (EGFR) by occupying ATP-binding pockets, suggesting similar targeting potential for this compound .

Table 2: Comparison with Thiophene Carboxamide Derivatives

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-Methyl-2-(2-phenylacetamido)thiophene-3-carboxamide921100-71-2C14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}274.34Phenylacetamido at C2, methylcarboxamide at C3
5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide941889-52-7C19H16N2O2S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}336.40Additional phenyl group at C5
Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate76981-75-4C19H23NO3S\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{3}\text{S}357.50Saturated cyclohexane ring fused to thiophene

The addition of a phenyl group at C5 (as in 941889-52-7) enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility . Conversely, saturation of the thiophene ring (76981-75-4) alters conformational flexibility, which may influence binding kinetics .

Challenges and Future Perspectives

Knowledge Gaps

  • Mechanistic Elucidation: Binding assays (e.g., surface plasmon resonance) are needed to identify molecular targets.

  • Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) remain absent.

Synthetic Optimization

Improving yield and purity requires exploring alternative catalysts (e.g., palladium-based systems for C–N coupling) and protecting group strategies to minimize side reactions.

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